molecular formula C13H12N4OS2 B6530243 1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1019096-99-1

1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B6530243
CAS No.: 1019096-99-1
M. Wt: 304.4 g/mol
InChI Key: CHFJJWJKEHKPHQ-UHFFFAOYSA-N
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Description

1-Methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to a 1,3-benzothiazole moiety. The benzothiazole ring is substituted at the 6-position with a methylsulfanyl (-SCH₃) group, which confers distinct electronic and steric properties. This structural motif is common in medicinal chemistry due to the benzothiazole’s ability to engage in π-π stacking and hydrogen bonding, while the methylsulfanyl group enhances lipophilicity and modulates metabolic stability .

Properties

IUPAC Name

2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(19-2)7-11(9)20-13/h3-7H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFJJWJKEHKPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide, such as methyl iodide, under basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced by reacting the benzothiazole derivative with methylthiol or a methylsulfanyl donor in the presence of a suitable catalyst.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.

    Coupling of Benzothiazole and Pyrazole Rings: The final step involves coupling the benzothiazole derivative with the pyrazole ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzothiazole derivatives.

Scientific Research Applications

1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, inhibiting the replication of cancer cells. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Pyrazole Hybrids

  • N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide (C16H12N4OS2) This analogue replaces the 6-methylsulfanyl group on the benzothiazole with a 5-methylthiophene substituent on the pyrazole. The compound’s molecular weight (356.42 g/mol) and hydrophobicity (logP ≈ 3.2) differ from the target compound due to the sulfur-containing thiophene vs. methylsulfanyl groups .
  • AZ1 (GPR81 Agonist)
    AZ1, 2-chloro-4-ethoxy-N-[[6-[(1-methyl-4-piperidyl)sulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-pyrazol-1-yl-benzamide, shares the benzothiazole-carboxamide scaffold but incorporates a sulfonylpiperidine group at the benzothiazole’s 6-position. This substitution enhances solubility but reduces metabolic stability compared to the methylsulfanyl group. AZ1 demonstrated potent GPR81 agonism (EC₅₀ = 12 nM), highlighting the impact of substituent choice on target engagement .

Pyrazole Carboxamides with Varied Substituents

  • 1-Methyl-N-(4-(Phenylsulfonyl)Phenyl)-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxamide (3a)
    This compound replaces the benzothiazole with a phenylsulfonylphenyl group. The trifluoromethyl (-CF₃) substituent increases electronegativity, improving membrane permeability but reducing metabolic stability. Antiviral activity against measles virus (EC₅₀ = 0.8 µM) was reported, suggesting pyrazole carboxamides broadly modulate viral polymerases .

  • N-(1-(3-Methylbenzyl)-1H-1,2,4-Triazol-3-yl)-1H-Pyrazole-5-Carboxamide Here, the benzothiazole is replaced by a triazole ring. The triazole’s smaller size and hydrogen-bonding capacity may reduce binding affinity compared to benzothiazole-containing analogues. No biological data are available, but computational models predict lower logP (2.1 vs. 3.5) due to reduced aromaticity .

Compounds with Methylsulfanyl Substituents

  • D0-treated Klebsiella cells showed reduced survival under predation, indicating methylsulfanyl groups may interfere with host-pathogen interactions .
  • 1-Benzyl-3-[5-(Methylsulfanyl)-1,3,4-Oxadiazol-2-yl]-2(1H)-Pyridinone This compound’s methylsulfanyl-oxadiazole group highlights the versatility of sulfur-containing substituents. The oxadiazole ring enhances metabolic stability but reduces solubility compared to benzothiazole derivatives .

Data Tables: Key Comparative Metrics

Compound Name Core Structure Key Substituent Biological Activity (EC₅₀ or IC₅₀) logP Molecular Weight (g/mol)
Target Compound Benzothiazole-Pyrazole 6-Methylsulfanyl N/A ~3.5 345.43
N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide Benzothiazole-Pyrazole 5-Methylthiophene N/A ~3.2 356.42
AZ1 Benzothiazole-Pyrazole 6-Sulfonylpiperidine GPR81 Agonism: 12 nM 2.8 632.12
3a (Measles Virus Inhibitor) Phenyl-Pyrazole 4-Phenylsulfonyl Antiviral: 0.8 µM 4.1 439.38
D0 Triazine 3-Methylsulfanyl Bacterial Predation Resistance 1.7 172.23

Research Findings and Implications

  • Biological Targets : Benzothiazole derivatives like AZ1 show high specificity for GPR81, while pyrazole carboxamides with sulfonamide groups (e.g., 3a) target viral polymerases. The target compound’s activity remains uncharacterized but may align with these pathways .
  • Metabolic Stability : Methylsulfanyl groups are less prone to oxidative metabolism than thiophene or sulfonamide groups, suggesting improved pharmacokinetics .

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